molecular formula C15H22N2O3 B11989962 2-nitro-N-octylbenzamide

2-nitro-N-octylbenzamide

Cat. No.: B11989962
M. Wt: 278.35 g/mol
InChI Key: IFRKLUBDRBFQCW-UHFFFAOYSA-N
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Description

2-Nitro-N-octylbenzamide is an organic compound derived from 2-nitrobenzoic acid, where the carboxylic acid group is converted into an amide with an octyl chain attached to the nitrogen. Its molecular formula is C₁₅H₂₂N₂O₃, with a molar mass of 278.35 g/mol. The nitro group at the ortho position relative to the amide functional group influences its electronic and steric properties. This compound is likely to exhibit moderate lipophilicity due to the long alkyl chain, making it suitable for applications requiring solubility in nonpolar environments.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

2-nitro-N-octylbenzamide

InChI

InChI=1S/C15H22N2O3/c1-2-3-4-5-6-9-12-16-15(18)13-10-7-8-11-14(13)17(19)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,16,18)

InChI Key

IFRKLUBDRBFQCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-octylbenzamide typically involves the nitration of N-octylbenzamide. The process begins with the preparation of N-octylbenzamide, which can be synthesized by reacting octylamine with benzoyl chloride. The resulting N-octylbenzamide is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the ortho position of the benzamide ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the corrosive and hazardous nature of the nitration reagents.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-octylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 2-amino-N-octylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

2-nitro-N-octylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-octylbenzamide is primarily related to its nitro group. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the biological context and the nature of the reactive intermediates formed .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-nitro-N-octylbenzamide with structurally related nitrobenzamides:

Compound Nitro Position N-Substituent Additional Groups Molecular Weight (g/mol) Key Properties References
This compound Ortho Octyl None 278.35 High lipophilicity; potential use in hydrophobic matrices
4-Bromo-N-(2-nitrophenyl)benzamide Ortho Phenyl Bromo (para) 321.13 Enhanced steric hindrance; used in crystallography studies
N-(2,2-Diphenylethyl)-4-nitrobenzamide Para 2,2-Diphenylethyl None 376.38 Bulky substituent; reduced solubility in polar solvents
2-Hydroxy-5-nitro-N-phenylbenzamide Para Phenyl Hydroxyl (ortho) 258.21 Hydrogen-bonding capability; precursor for benzoxazepines
2-Nitrobenzamide Ortho Hydrogen (unsubstituted) None 166.13 Lower molecular weight; melting point 174–178°C

Key Observations :

  • N-Substituents : The octyl chain in this compound enhances lipophilicity compared to phenyl or diphenylethyl groups, which introduce aromaticity or bulkiness. This property is critical for drug delivery systems or agrochemical formulations .
  • Functional Groups : Hydroxyl or bromo substituents (e.g., in 2-hydroxy-5-nitro-N-phenylbenzamide or 4-bromo-N-(2-nitrophenyl)benzamide) enable hydrogen bonding or halogen interactions, influencing crystallinity and biological activity .
Physicochemical Properties
  • Lipophilicity : The octyl chain in this compound likely results in a higher logP value compared to analogs with shorter alkyl or aryl groups. For example, N-(2-ethylhexyl)benzamide () shares similar lipophilic characteristics but lacks the nitro group, reducing its polarity .

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